Desmethylcabozantinib

Kinase inhibition MET RET

Procure high-purity Desmethylcabozantinib (EXEL-1644), essential for LC-MS/MS method validation, CYP2C8 inhibition (Kiapp=1.1 μM) and OATP1B1/OAT1/3 DDI assessment. Distinct from parent cabozantinib, this reference standard is critical for ANDA/NDA submissions and serves as a key intermediate for c-Met PROTAC development. Fully characterized; request quote for bulk pricing.

Molecular Formula C27H22FN3O5
Molecular Weight 487.5 g/mol
Cat. No. B15354558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesmethylcabozantinib
Molecular FormulaC27H22FN3O5
Molecular Weight487.5 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=CN=C2C=C1O)OC3=CC=C(C=C3)NC(=O)C4(CC4)C(=O)NC5=CC=C(C=C5)F
InChIInChI=1S/C27H22FN3O5/c1-35-24-14-20-21(15-22(24)32)29-13-10-23(20)36-19-8-6-18(7-9-19)31-26(34)27(11-12-27)25(33)30-17-4-2-16(28)3-5-17/h2-10,13-15,32H,11-12H2,1H3,(H,30,33)(H,31,34)
InChIKeyCUMXVRCMCHLCHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Desmethylcabozantinib (EXEL-1644): A Critical Cabozantinib Metabolite for Pharmacokinetic and DDI Studies


Desmethylcabozantinib, designated EXEL-1644 (6-desmethyl amide cleavage product sulfate), is a major circulating metabolite of the multi-tyrosine kinase inhibitor cabozantinib [1]. Following oral administration of cabozantinib, this metabolite represents approximately 32.3% of total plasma radioactivity exposure, making it one of the most abundant biotransformation products identified in human plasma [1]. Desmethylcabozantinib is formed primarily via CYP3A4-mediated oxidation of the parent drug, a process significantly stimulated by cytochrome b5, with characteristic kinetic parameters of VMax = 1.44 ± 0.03 peak area/min/nmol CYP and K0.5 = 11.69 ± 1.00 μM under standard CYP3A4 conditions [2]. As a reference standard, this compound is essential for bioanalytical method development, pharmacokinetic profiling, and drug-drug interaction assessment in both clinical and preclinical research settings [1].

Why Cabozantinib Alone Does Not Capture Complete Pharmacological Activity: Evidence for Using Desmethylcabozantinib


Although cabozantinib is widely recognized as the primary pharmacologically active circulating analyte, its major metabolite desmethylcabozantinib (EXEL-1644) cannot be dismissed as an inert or interchangeable species. This metabolite exhibits a distinct in vitro cytochrome P450 (CYP) inhibition profile, inhibiting CYP2C8 approximately 4-fold more potently (Kiapp = 1.1 μM) than cabozantinib itself (Kiapp = 4.6 μM) [1]. Furthermore, the metabolite shows a unique drug transporter inhibition and substrate specificity profile compared to the parent compound, including potent inhibition of OAT1, OAT3, and OATP1B1 (IC50 = 4.3–6.1 μM) and acting as a substrate for MRP2, OAT3, OATP1B1, OATP1B3, and possibly P-gp [1]. Consequently, studies relying solely on cabozantinib quantification may underestimate the full spectrum of potential drug-drug interactions, making the inclusion of desmethylcabozantinib essential for rigorous pharmacokinetic assessments [1].

Quantitative Differentiation of Desmethylcabozantinib (EXEL-1644) from Cabozantinib


Desmethylcabozantinib Exhibits >90% Reduction in Kinase Inhibitory Potency Relative to Cabozantinib

The major circulating metabolite desmethylcabozantinib (EXEL-1644) demonstrates in vitro kinase inhibition potencies ≤1/10th that of the parent compound cabozantinib against the key therapeutic targets MET, RET, and VEGFR2/KDR [1]. Cabozantinib exhibits estimated IC50 values of 2 nM for MET, 8 nM for RET, and 14 nM for VEGFR2 [2], confirming its role as the primary pharmacologically active circulating analyte [1].

Kinase inhibition MET RET VEGFR2 Pharmacodynamics

Enzymatic Kinetics of Desmethylcabozantinib Formation by CYP3A4

The formation of desmethyl cabozantinib from cabozantinib by recombinant human CYP3A4 exhibits specific enzyme kinetic parameters. Under standard assay conditions, VMax is 1.44 ± 0.03 peak area/min/nmol CYP and K0.5 is 11.69 ± 1.00 μM [1]. The addition of cytochrome b5 markedly stimulates this reaction, increasing VMax to 5.70 ± 0.24 peak area/min/nmol CYP and K0.5 to 38.53 ± 5.35 μM [1]. In contrast, the formation of the other major metabolite, cabozantinib N-oxide, shows different kinetic behavior under CYP3A4 + cyt b5 conditions (VMax = 9.96 ± 0.92; K0.5 = 32.03 ± 5.68 μM) [1].

Enzyme kinetics CYP3A4 Metabolism In vitro microsomes

Differential CYP2C8 Inhibition: Desmethylcabozantinib Shows 4-Fold Greater Potency Than Cabozantinib

In a comparative in vitro cytochrome P450 panel, both cabozantinib and desmethylcabozantinib (EXEL-1644) demonstrated their most potent inhibition against CYP2C8, but with a notable quantitative difference. Desmethylcabozantinib inhibits CYP2C8 (amodiaquine N-deethylase) with a Kiapp of 1.1 μM, exhibiting approximately 4-fold greater potency than cabozantinib, which has a Kiapp of 4.6 μM [1]. The IC50 values follow the same trend: 5.6 μM for EXEL-1644 versus 3.8 μM for cabozantinib [1]. Both compounds show substantially weaker inhibition of CYP2C9, CYP2C19, and CYP3A4 [1].

CYP2C8 inhibition Drug-drug interaction Cytochrome P450 Kiapp

Distinct Drug Transporter Interaction Profiles: EXEL-1644 Inhibits OAT1/OAT3/OATP1B1 While Cabozantinib Targets MATE1/MATE2-K

Desmethylcabozantinib (EXEL-1644) and cabozantinib exhibit fundamentally distinct drug transporter inhibition and substrate specificity profiles in vitro. EXEL-1644 potently inhibits OAT1, OAT3, and OATP1B1 with IC50 values of 4.3 μM, 4.3 μM, and 6.1 μM respectively, and also inhibits MATE1 (IC50 = 16.7 μM) and OATP1B3 (IC50 = 20.6 μM) [1]. It functions as a substrate for MRP2, OAT3, OATP1B1, OATP1B3, and possibly P-gp [1]. In contrast, cabozantinib most potently inhibits MATE1 and MATE2-K with IC50 values of 5.94 μM and 3.12 μM respectively, and is a substrate only for MRP2 [1].

Drug transporters OAT1 OAT3 OATP1B1 MATE1 DDI

Antiproliferative Activity: 7-Demethyl Cabozantinib Matches Cabozantinib in Breast Cancer Cell Lines

In a study developing cabozantinib-based PROTACs, the intermediate 7-demethyl cabozantinib (a desmethylcabozantinib congener) demonstrated antiproliferative activity at the same level as parent cabozantinib across five breast cancer cell lines: T47D, MDA-MB-231, SKBR3, HCC1954, and MCF7 [1]. The parent cabozantinib exhibits IC50 values of 0.035 nM for VEGFR2 and 1.3 nM for c-Met .

Antiproliferative activity Breast cancer PROTAC development Cell viability

Plasma Exposure: Desmethylcabozantinib Represents 32-46% of Total Cabozantinib-Related Exposure

Following a single oral 175 mg cabozantinib dose in healthy male volunteers, desmethylcabozantinib (EXEL-1644) constitutes a major fraction of total circulating drug-related material. Relative plasma radioactivity exposure (analyte AUC0-t / total AUC0-t) for EXEL-1644 is 32.3%, compared to 27.2% for parent cabozantinib, 25.2% for EXEL-1646 (monohydroxy sulfate), 7% for EXEL-5162 (N-oxide), and 6% for EXEL-5366 [1]. By LC-MS/MS quantification, relative exposure for EXEL-1644 is 45.9% versus 32.4% for cabozantinib, 13.8% for EXEL-1646, 4.9% for EXEL-5162, and 3.1% for EXEL-5366 [1].

Pharmacokinetics AUC Plasma exposure Metabolite abundance

Procurement-Driven Application Scenarios for Desmethylcabozantinib (EXEL-1644)


Bioanalytical Method Development and Validation for Cabozantinib Pharmacokinetic Studies

Desmethylcabozantinib is an essential reference standard for developing and validating LC-MS/MS bioanalytical methods to quantify cabozantinib and its metabolites in human plasma, urine, and feces. Given that EXEL-1644 represents up to 45.9% of total cabozantinib-related plasma exposure by LC-MS/MS analysis [1], its accurate quantification is critical for comprehensive pharmacokinetic profiling. Analytical laboratories require this certified reference material to establish calibration curves, validate assay sensitivity and specificity, and ensure regulatory compliance for both preclinical and clinical studies [1].

In Vitro Drug-Drug Interaction (DDI) Risk Assessment for CYP2C8 Substrates

Research programs assessing potential drug-drug interactions involving cabozantinib must include desmethylcabozantinib (EXEL-1644) in their CYP inhibition panels. The metabolite inhibits CYP2C8 with a Kiapp of 1.1 μM, demonstrating approximately 4-fold greater potency than cabozantinib (Kiapp = 4.6 μM) [1]. Consequently, in vitro DDI studies evaluating co-administered CYP2C8 substrates such as rosiglitazone, paclitaxel, repaglinide, or amodiaquine require EXEL-1644 to accurately model the full DDI liability of cabozantinib therapy [1]. This application is particularly relevant for pharmaceutical development and clinical pharmacology studies.

Hepatic Uptake and Renal Transporter Interaction Studies (OAT1/OAT3/OATP1B1)

Desmethylcabozantinib (EXEL-1644) demonstrates potent in vitro inhibition of key organic anion transporters OAT1, OAT3, and OATP1B1 with IC50 values of 4.3–6.1 μM, and acts as a substrate for MRP2, OAT3, OATP1B1, OATP1B3, and possibly P-gp [1]. This transporter profile is qualitatively distinct from cabozantinib, which primarily inhibits MATE1 and MATE2-K [1]. Research laboratories investigating transporter-mediated drug interactions, particularly with OATP1B1 substrates (e.g., statins) or OAT1/OAT3 substrates (e.g., methotrexate, tenofovir, cidofovir), must utilize EXEL-1644 reference material to fully characterize the DDI potential of cabozantinib-containing regimens [1].

Chemical Synthesis and PROTAC Development Using 7-Demethyl Cabozantinib Congener

The 7-demethyl cabozantinib congener serves as a validated synthetic intermediate for developing cabozantinib-based PROTACs (proteolysis-targeting chimeras) targeting c-Met kinase [1]. This compound demonstrates antiproliferative activity comparable to parent cabozantinib across multiple breast cancer cell lines (T47D, MDA-MB-231, SKBR3, HCC1954, MCF7) [1], confirming its suitability as a building block for structure-activity relationship studies and targeted protein degradation research. Medicinal chemistry and oncology research groups engaged in PROTAC development or kinase inhibitor derivatization require this desmethylated congener for synthesizing novel E3 ligase-recruiting molecules [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Desmethylcabozantinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.